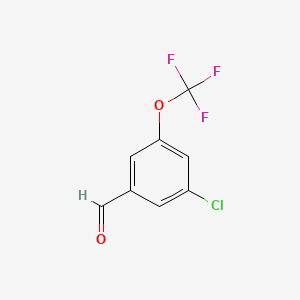

3-Chloro-5-(trifluoromethoxy)benzaldehyde

描述

Strategic Positioning of Halogenated Trifluoromethoxybenzaldehydes in Organic Synthesis

Halogenated organic compounds are noted for their chemical stability and resistance to natural degradation processes, which contributes to their persistence in various environments. nih.gov The inclusion of a trifluoromethoxy group (-OCF3) and a chlorine atom onto a benzaldehyde (B42025) scaffold, as in 3-Chloro-5-(trifluoromethoxy)benzaldehyde, creates a versatile chemical intermediate.

The trifluoromethyl group (-CF3), a related functionality, is a well-established feature in medicinal chemistry for its ability to enhance pharmacological profiles. nbinno.com This group can improve a molecule's binding affinity, membrane permeability, and resistance to metabolic breakdown. nbinno.com Similarly, the trifluoromethoxy group in this compound provides a source of fluorine, a prized element in the development of pharmaceuticals and agrochemicals. For instance, trifluoromethylpyridines, which share the trifluoromethyl functional group, are key structural motifs in active ingredients for both pharmaceuticals and agricultural products. nih.gov

The presence of the chlorine atom offers an additional site for chemical modification, allowing for a range of synthetic transformations. Halogenated salicylaldehyde (B1680747) derivatives, for example, have been investigated for their potential in synthesizing novel antimicrobial complexes. nih.gov The combination of these functional groups makes halogenated trifluoromethoxybenzaldehydes strategic starting materials for constructing complex molecules with tailored properties.

Relevance of the Aldehyde Functional Group in Advanced Synthetic Methodologies

The aldehyde functional group, characterized by a carbonyl group (C=O) bonded to a hydrogen atom and an R group, is a cornerstone of organic chemistry. medium.comwikipedia.org This functional group is inherently polar, with the carbon atom bearing a partial positive charge and the oxygen a partial negative charge, making it susceptible to nucleophilic attack. britannica.com This reactivity is central to a wide array of synthetic transformations. solubilityofthings.com

Aldehydes are more reactive than ketones, a similar class of compounds, because the carbonyl group is more accessible. chemistrytalk.org This heightened reactivity allows aldehydes to participate in numerous reactions that are fundamental to building complex organic molecules, including:

Oxidation: Aldehydes can be readily oxidized to form carboxylic acids. medium.com

Reduction: They can be reduced to primary alcohols. medium.com

Nucleophilic Addition: This is a classic reaction where a nucleophile attacks the electrophilic carbonyl carbon. solubilityofthings.com For instance, under acidic conditions, an alcohol can add to the carbonyl group to form a hemiacetal, which can further react to form a stable acetal. wikipedia.org

Condensation Reactions: Aldehydes are used to produce polymers and other materials through condensation reactions. britannica.com

The versatility of the aldehyde group makes it an essential tool in the synthesis of a wide range of products, from pharmaceuticals and dyes to perfumes and plastics. medium.combritannica.com In advanced synthetic methodologies, aldehydes like this compound serve as key intermediates, enabling the construction of intricate molecular architectures. For example, a related compound, 2-Chloro-5-(trifluoromethyl)benzaldehyde, is used in three-component reactions to create complex heterocyclic systems. sigmaaldrich.com

Overview of Research Trajectories for this compound and its Derivatives

Research involving this compound and its derivatives is primarily focused on its application as a building block in organic synthesis, particularly for creating novel compounds with potential applications in pharmaceuticals and agrochemicals. The unique combination of the reactive aldehyde group with the electronically distinct chloro and trifluoromethoxy substituents makes it a valuable starting material.

Derivatives of similar halogenated and trifluoromethylated benzaldehydes are actively being explored. For instance, research has shown that 2-Chloro-5-(trifluoromethyl)benzaldehyde is a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). nbinno.com It is also used in developing diagnostic agents and chemical probes for biological research. nbinno.com

Furthermore, the synthesis of pyrazole (B372694) derivatives often utilizes substituted benzaldehydes. In one study, a pyrazole aldehyde was synthesized from a substituted acetophenone (B1666503) and subsequently used in reductive amination reactions to create a library of compounds tested for antibacterial activity. mdpi.com This highlights a common research trajectory where a functionalized benzaldehyde, like this compound, could be employed to generate a series of derivatives for biological screening. The synthesis of such derivatives often involves standard organic reactions like the Vilsmeier-Haack reaction to form a pyrazole aldehyde, followed by reactions with various amines. mdpi.com

The development of synthetic methods for related compounds, such as 3-(Trifluoromethyl)benzaldehyde (B1294959), often involves the oxidation of the corresponding alcohol. chemicalbook.com These synthetic routes are crucial for making these building blocks readily available for further research and development into new chemical entities.

Structure

3D Structure

属性

IUPAC Name |

3-chloro-5-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O2/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQSWEYYGGFLDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590669 | |

| Record name | 3-Chloro-5-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433926-48-8 | |

| Record name | 3-Chloro-5-(trifluoromethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433926-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 5 Trifluoromethoxy Benzaldehyde

Retrosynthetic Analysis and Precursor Considerations

A logical retrosynthetic analysis of 3-chloro-5-(trifluoromethoxy)benzaldehyde suggests that the formyl group can be introduced in the final step via formylation of a suitable precursor. This leads to the key intermediate, 1-chloro-3-(trifluoromethoxy)benzene (B1272821). The disconnection of the formyl group is a common and effective strategy in the synthesis of aromatic aldehydes.

The precursor, 1-chloro-3-(trifluoromethoxy)benzene, can be further disconnected in two primary ways: either by introducing the chlorine atom onto a trifluoromethoxybenzene core or by introducing the trifluoromethoxy group onto a chlorobenzene (B131634) derivative. The first approach involves the regioselective chlorination of 1-(trifluoromethoxy)benzene. The trifluoromethoxy group is a meta-directing deactivator, which would favor the formation of the desired 3-chloro isomer, although the formation of other isomers is possible. The second approach necessitates the trifluoromethoxylation of a suitable 3-chlorophenol (B135607) derivative.

Therefore, the primary precursors to consider for the synthesis of this compound are:

1-Chloro-3-(trifluoromethoxy)benzene: This is the most direct precursor for the final formylation step.

1-(Trifluoromethoxy)benzene: This compound would require a regioselective chlorination step.

3-Chlorophenol: This precursor would need to undergo trifluoromethoxylation.

Synthetic Route Design and Optimization Strategies

Based on the retrosynthetic analysis, a synthetic route can be designed that involves the formation of the key intermediate, 1-chloro-3-(trifluoromethoxy)benzene, followed by its formylation. Optimization of this route would involve selecting the most efficient and selective methods for each step.

Regioselective Halogenation Approaches

Should the synthetic strategy commence with 1-(trifluoromethoxy)benzene, a regioselective chlorination is required. The trifluoromethoxy group (-OCF₃) is deactivating and meta-directing in electrophilic aromatic substitution reactions. Therefore, direct chlorination of 1-(trifluoromethoxy)benzene would be expected to yield the desired 3-chloro isomer as a major product.

Common chlorinating agents for such transformations include chlorine gas (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃), or N-chlorosuccinimide (NCS). The choice of catalyst and reaction conditions can influence the regioselectivity and minimize the formation of undesired ortho and para isomers. Optimization would involve screening different catalysts, solvents, and temperatures to maximize the yield of the 3-chloro product.

Methods for Trifluoromethoxylation

Alternatively, the synthesis can begin with the trifluoromethoxylation of 3-chlorophenol. The introduction of the trifluoromethoxy group is a challenging transformation. Several reagents have been developed for this purpose, broadly categorized as electrophilic and nucleophilic trifluoromethoxylating agents.

Electrophilic trifluoromethoxylating reagents, such as those derived from hypervalent iodine compounds, can react with phenols. However, these reagents are often expensive. Nucleophilic trifluoromethoxylation of phenols is less common due to the difficulty in generating the trifluoromethoxide anion (CF₃O⁻). More recent developments have explored the use of Ruppert-Prakash type reagents (TMSCF₃) in the presence of an oxidant and a fluoride (B91410) source to achieve O-trifluoromethylation of phenols. mdpi.combohrium.com Another approach involves the conversion of the phenol (B47542) to a trifluoromethanethioether followed by oxidative desulfurization-fluorination. mdpi.com

A plausible route for the synthesis of 1-chloro-3-(trifluoromethoxy)benzene involves the reaction of 3-chlorophenol with a suitable trifluoromethylating agent. The reaction conditions would need to be carefully controlled to achieve high conversion and selectivity.

| Reagent Class | Specific Reagent Example | General Reaction Conditions |

| Electrophilic CF₃ Reagents | Togni's Reagent | Base, transition metal catalyst (e.g., Cu, Pd) |

| Nucleophilic CF₃ Source | TMSCF₃ with oxidant | Oxidant (e.g., PhI(OAc)₂), Fluoride source (e.g., CsF) |

Formylation Techniques for Benzaldehyde (B42025) Derivatives

The final and crucial step in the synthesis is the introduction of the formyl group onto the 1-chloro-3-(trifluoromethoxy)benzene ring. Several classical and modern formylation methods can be considered.

Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to formylate electron-rich aromatic rings. jk-sci.commychemblog.comwikipedia.org However, due to the deactivating nature of both the chloro and trifluoromethoxy substituents, the reactivity of 1-chloro-3-(trifluoromethoxy)benzene in a Vilsmeier-Haack reaction might be low, potentially requiring harsh conditions.

Duff Reaction: The Duff reaction employs hexamine in the presence of an acid to formylate activated aromatic compounds, particularly phenols. This method is generally not suitable for deactivated aromatic rings.

Ortho-lithiation and Formylation: Directed ortho-metalation (DoM) followed by quenching with a formylating agent like DMF is a powerful method for regioselective formylation. nih.govlookchem.comresearchgate.net In 1-chloro-3-(trifluoromethoxy)benzene, the trifluoromethoxy group is a potential directing group for lithiation at the C2 position. However, the chloro group can also influence the regioselectivity. The reaction typically requires strong bases like n-butyllithium at low temperatures.

Palladium-Catalyzed Formylation: Modern cross-coupling chemistry offers several methods for the formylation of aryl halides. acs.orgorganic-chemistry.orgresearchgate.net These reactions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a formyl source. Common formyl sources include carbon monoxide (CO) with a hydride source, or CO surrogates. These methods often exhibit high functional group tolerance and can be effective for deactivated substrates.

| Formylation Method | Reagents | Typical Conditions |

| Vilsmeier-Haack | DMF, POCl₃ | Heat |

| Ortho-lithiation | n-BuLi, then DMF | Low temperature (-78 °C) |

| Pd-catalyzed | Pd catalyst, ligand, CO or CO surrogate, hydride source | Heat, inert atmosphere |

Catalytic Systems in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency and selectivity. In the context of synthesizing this compound, catalytic systems are particularly relevant for the formylation step.

Palladium-catalyzed formylation of 1-chloro-3-(trifluoromethoxy)benzene represents a promising approach. The catalytic cycle typically involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by migratory insertion of carbon monoxide (or a CO equivalent) and subsequent reductive elimination to afford the aldehyde. The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical for the success of the reaction. Ligands such as triphenylphosphine (B44618) (PPh₃), Xantphos, or Buchwald-type ligands can be employed to modulate the reactivity and stability of the catalytic species.

The development of catalytic systems that can operate under milder conditions and with lower catalyst loadings is an active area of research. For instance, some methods utilize CO₂ as a renewable C1 source for formylation. patsnap.com

Comparative Analysis of Synthetic Efficiencies and Green Chemistry Principles

| Synthetic Route | Key Steps | Advantages | Disadvantages | Green Chemistry Considerations |

| Route 1 | Chlorination of 1-(trifluoromethoxy)benzene, followed by formylation | Potentially fewer steps if chlorination is highly regioselective. | Chlorination may produce isomeric mixtures requiring separation. | Use of hazardous chlorinating agents. Generation of halogenated waste. |

| Route 2 | Trifluoromethoxylation of 3-chlorophenol, followed by formylation | Starts from a readily available precursor. | Trifluoromethoxylation can be challenging and may require expensive reagents. | Use of potentially toxic and expensive trifluoromethylating reagents. |

| Route 3 | Direct functionalization of a simpler benzene (B151609) derivative | May offer a more convergent synthesis. | Requires precise control of multiple functional group introductions. | Atom economy can be lower in multi-step sequences. |

In terms of atom economy , a key metric in green chemistry, routes with fewer steps and higher yields are preferable. The palladium-catalyzed formylation, for instance, can be highly atom-economical if a gaseous C1 source like CO is used efficiently.

Energy consumption is another important factor. Reactions that can be performed at or near room temperature are more energy-efficient than those requiring high temperatures. Microwave-assisted synthesis can sometimes reduce reaction times and energy input. chemicalbook.com

The use of hazardous substances should be minimized. For example, replacing toxic solvents with greener alternatives or moving towards solvent-free conditions would improve the environmental profile of the synthesis. qualitas1998.netresearchgate.netresearchgate.netrsc.org The choice of formylation method also has implications; using CO₂ as a C1 source is a greener alternative to the highly toxic carbon monoxide. patsnap.com

A comprehensive evaluation would involve calculating green chemistry metrics such as E-factor (Environmental Factor) and Process Mass Intensity (PMI) for each proposed route to quantitatively assess their environmental footprint.

Advanced Chemical Transformations and Derivatizations of 3 Chloro 5 Trifluoromethoxy Benzaldehyde

Carbon-Carbon Bond Forming Reactions Involving the Aldehyde Moiety

The aldehyde functional group is a cornerstone of organic synthesis, primarily due to the electrophilicity of its carbonyl carbon. In 3-Chloro-5-(trifluoromethoxy)benzaldehyde, this electrophilicity is amplified by the inductive electron-withdrawing effects of the meta-substituted chloro and trifluoromethoxy groups. This heightened reactivity makes the aldehyde an excellent substrate for various nucleophilic addition and condensation reactions.

Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.org A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.org The reaction of this compound with strong nucleophiles such as organometallic reagents (e.g., Grignard reagents or organolithium compounds) provides a direct route to secondary alcohols. For instance, the addition of methylmagnesium bromide would yield 1-(3-chloro-5-(trifluoromethoxy)phenyl)ethanol.

The presence of strong electron-withdrawing groups, such as the trifluoromethyl group in analogous ketones, has been shown to enhance reactivity towards nucleophiles compared to less substituted aldehydes. nih.gov This principle suggests that this compound would be highly reactive in such additions. Similarly, the addition of cyanide ion (from sources like HCN or TMSCN) followed by hydrolysis is a classic method for producing α-hydroxynitriles, which are versatile synthetic intermediates.

These named reactions are powerful methods for forming carbon-carbon double bonds from aldehyde precursors.

Perkin Reaction : The Perkin reaction typically involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the sodium or potassium salt of the corresponding carboxylic acid, to form an α,β-unsaturated carboxylic acid. While specific examples with this compound are not prevalent in readily available literature, the general mechanism would involve the reaction with an anhydride like acetic anhydride and a base to yield 3-(3-chloro-5-(trifluoromethoxy)phenyl)acrylic acid.

Knoevenagel Condensation : This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326), ethyl cyanoacetate) catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. nih.gov The reaction is a highly efficient method for C-C bond formation. nih.gov For this compound, condensation with malononitrile would produce (3-chloro-5-(trifluoromethoxy)benzylidene)malononitrile. The reaction proceeds via the formation of a carbanion from the active methylene compound, which then attacks the aldehyde's carbonyl carbon. nih.gov Subsequent dehydration yields the final product. Studies on similar fluorinated benzaldehydes have shown that these reactions can often be performed under solvent-free mechanochemical conditions. researchgate.net

Wittig Reaction : The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes and ketones. masterorganicchemistry.com It involves the reaction of the aldehyde with a phosphorus ylide (a phosphonium (B103445) ylide), which is typically prepared from a phosphonium salt and a strong base. masterorganicchemistry.com The reaction of this compound with an ylide like methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield 1-chloro-3-(trifluoromethoxy)-5-vinylbenzene. This reaction is particularly valuable for creating specific alkene geometries and can be performed under various conditions, including aqueous environments. sciepub.com Tandem reactions combining Wittig olefination with subsequent Heck couplings have also been developed for complex syntheses. rsc.org

Transformations of the Aromatic Ring via Cross-Coupling Reactions

The chlorine atom on the aromatic ring of this compound serves as a handle for numerous palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures from simpler precursors.

These three palladium-catalyzed reactions enable the formation of new carbon-carbon bonds at the site of the C-Cl bond.

Suzuki Coupling : The Suzuki-Miyaura coupling is a versatile reaction that joins an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov Reacting this compound with an arylboronic acid, such as phenylboronic acid, would yield a biphenyl (B1667301) derivative. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, including the aldehyde present on the substrate. nih.govnih.gov Specific conditions have been developed for coupling challenging substrates, including heteroaryl chlorides. nih.govacs.org

Heck Reaction : The Heck (or Mizoroki-Heck) reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org For example, the reaction of this compound with an alkene like styrene (B11656) or an acrylate (B77674) would lead to the formation of a substituted stilbene (B7821643) or cinnamate (B1238496) derivative, respectively. The reaction typically proceeds with high trans selectivity. organic-chemistry.org The catalytic cycle involves oxidative addition of the aryl chloride to a Pd(0) species, followed by migratory insertion of the alkene and β-hydride elimination. libretexts.org

Sonogashira Coupling : The Sonogashira reaction forms a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and typically a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Coupling this compound with a terminal alkyne like phenylacetylene (B144264) would produce a substituted diarylacetylene. This reaction is highly valuable for synthesizing linear, rigid structures found in materials science and pharmaceuticals. wikipedia.org Copper-free versions of the Sonogashira coupling have been developed to avoid issues associated with the copper co-catalyst. nih.gov

Table 1: Representative Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Product Type |

|---|---|---|---|---|

| Suzuki | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃ | Biaryl derivative |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | Substituted alkene |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N, Piperidine | Arylalkyne |

Direct C-H activation is an emerging and powerful tool in organic synthesis that allows for the formation of C-C or C-heteroatom bonds by directly functionalizing a carbon-hydrogen bond, thus offering a more atom-economical approach than traditional cross-coupling reactions. For a substrate like this compound, regioselectivity is the primary challenge. The existing substituents would direct metalation to specific positions. The trifluoromethoxy group is generally considered a meta-director in electrophilic aromatic substitution, while the chloro group is an ortho-, para-director. In directed C-H activation, the aldehyde itself could potentially act as a directing group, favoring functionalization at the ortho position (C2 or C6). However, the steric hindrance and electronic effects of the adjacent chloro and trifluoromethoxy groups would heavily influence the outcome. Achieving selective C-H activation on this specific substrate would likely require a carefully chosen directing group and catalytic system to overcome the inherent reactivity patterns of the substituted ring.

Selective Reduction and Oxidation Reactions of the Aldehyde

The aldehyde group can be readily and selectively transformed into an alcohol or a carboxylic acid, providing access to other important classes of compounds.

Selective Reduction : The aldehyde can be selectively reduced to the corresponding primary alcohol, (3-chloro-5-(trifluoromethoxy)phenyl)methanol, without affecting the chloro or trifluoromethoxy groups or the aromatic ring. hongchuangchem.com Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are highly effective for this transformation. mdpi.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also accomplish this reduction, but NaBH₄ offers greater chemoselectivity, which is advantageous in complex molecules.

Selective Oxidation : The aldehyde group can be oxidized to a carboxylic acid functional group, yielding 3-chloro-5-(trifluoromethoxy)benzoic acid. uni.lu A variety of oxidizing agents can be used, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid to milder, more selective reagents such as silver(I) oxide (Tollens' reagent) or sodium chlorite (B76162) (NaClO₂). The choice of oxidant allows for compatibility with other functional groups that may be present in the molecule. The synthesis of this benzoic acid derivative is a key step in creating building blocks for medicinal and agrochemical research.

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₈H₄ClF₃O₂ |

| 3-Chloro-5-(trifluoromethoxy)benzoic acid | C₈H₄ClF₃O₃ |

| (3-Chloro-5-(trifluoromethoxy)phenyl)methanol | C₈H₆ClF₃O₂ |

| 1-(3-chloro-5-(trifluoromethoxy)phenyl)ethanol | C₉H₈ClF₃O₂ |

| 3-(3-chloro-5-(trifluoromethoxy)phenyl)acrylic acid | C₁₀H₆ClF₃O₂ |

| (3-chloro-5-(trifluoromethoxy)benzylidene)malononitrile | C₁₁H₄ClF₃N₂ |

| 1-chloro-3-(trifluoromethoxy)-5-vinylbenzene | C₉H₆ClF₃O |

| Acetic anhydride | C₄H₆O₃ |

| Ethyl cyanoacetate | C₅H₇NO₂ |

| Lithium aluminum hydride | AlH₄Li |

| Malononitrile | C₃H₂N₂ |

| Methylenetriphenylphosphorane | C₁₉H₁₈P |

| Phenylacetylene | C₈H₆ |

| Phenylboronic acid | C₆H₇BO₂ |

| Potassium permanganate | KMnO₄ |

| Sodium borohydride | BH₄Na |

| Styrene | C₈H₈ |

| Silver(I) oxide | Ag₂O |

Heterocyclization Reactions Utilizing this compound

The aldehyde functional group is a cornerstone in the synthesis of a vast array of heterocyclic compounds. For this compound, several classical and modern heterocyclization reactions can be envisaged.

One of the most prominent examples is the Biginelli reaction , a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. wikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by a Brønsted or Lewis acid, leads to the formation of 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs. wikipedia.org The resulting dihydropyrimidine (B8664642) scaffold is a privileged structure in medicinal chemistry. The reaction mechanism generally proceeds through the formation of an iminium intermediate from the aldehyde and urea, followed by the addition of the enolate of the β-ketoester and subsequent cyclization. wikipedia.orgresearchgate.net Given the reactivity of substituted benzaldehydes in this reaction, it is highly probable that this compound would react efficiently to produce the corresponding dihydropyrimidine.

Another significant heterocyclization is the Hantzsch pyridine (B92270) synthesis , a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium acetate (B1210297) to form dihydropyridines. chemtube3d.com These can be subsequently oxidized to the corresponding pyridine derivatives. The reaction is a cornerstone in the synthesis of calcium channel blockers. nih.gov The condensation of this compound under Hantzsch conditions would be expected to yield a 4-(3-chloro-5-(trifluoromethoxy)phenyl)-1,4-dihydropyridine derivative.

The Gewald reaction offers a pathway to highly substituted 2-aminothiophenes through the condensation of an aldehyde or ketone, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.org The reaction proceeds via a Knoevenagel condensation followed by sulfur addition and cyclization. The resulting 2-aminothiophenes are versatile intermediates for the synthesis of various fused heterocyclic systems.

Multi-component Reaction Architectures

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. bu.edu.egbeilstein-journals.org Beyond the Biginelli and Hantzsch reactions mentioned above, this compound is a prime candidate for other notable MCRs.

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, an aldehyde or ketone, and an isocyanide to produce an α-acyloxy carboxamide. organic-chemistry.org This reaction is known to proceed rapidly in aprotic solvents and is believed to occur through a cyclic transition state.

The Ugi four-component reaction (U-4CR) is another powerful MCR that combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. This reaction is known for its high atom economy and typically proceeds under mild conditions. beilstein-journals.org The versatility of the Ugi reaction allows for the generation of large libraries of compounds with diverse functionalities.

While specific experimental data for the participation of this compound in these reactions is not available in the provided search results, the established reactivity of other substituted benzaldehydes in these transformations strongly supports its potential as a valuable building block in the construction of complex heterocyclic and acyclic molecules through these efficient synthetic methodologies. The electron-withdrawing nature of the chloro and trifluoromethoxy groups would likely enhance the electrophilicity of the aldehyde carbon, potentially facilitating the initial nucleophilic attack that initiates these reaction cascades.

Data Tables

As specific experimental data for the reactions of this compound was not found, a representative data table for a generalized Biginelli reaction is provided below for illustrative purposes.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Product |

| Aryl Aldehyde | Ethyl Acetoacetate (B1235776) | Urea | Lewis Acid | Ethanol | 4-Aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester |

A generalized Hantzsch pyridine synthesis can be represented as follows:

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Product |

| Aryl Aldehyde | 2 eq. Ethyl Acetoacetate | Ammonium Acetate | Ethanol | Diethyl 1,4-dihydro-2,6-dimethyl-4-arylpyridine-3,5-dicarboxylate |

Applications of 3 Chloro 5 Trifluoromethoxy Benzaldehyde in Complex Molecule Synthesis

Synthesis of Bioactive Scaffolds and Ligands

The reactivity of the aldehyde group, combined with the electronic effects of the chlorine and trifluoromethoxy substituents, makes 3-Chloro-5-(trifluoromethoxy)benzaldehyde a valuable starting material for the synthesis of various heterocyclic structures with potential biological activity.

Bis(indolyl)methanes (BIMs) are a class of compounds that have garnered significant interest due to their wide range of pharmacological properties, including anticancer and antibacterial activities. nih.govnih.gov The synthesis of BIMs is often achieved through the electrophilic substitution reaction of indoles with aldehydes, typically catalyzed by a Lewis or Brønsted acid. nih.govmdpi.com

A general and efficient method for the synthesis of BIMs involves the reaction of an aldehyde with two equivalents of indole (B1671886) in the presence of a catalyst such as ruthenium(III) chloride hydrate (B1144303) (RuCl₃·3H₂O). nih.gov This reaction is typically carried out in a suitable organic solvent like benzene (B151609) at room temperature. Based on this established methodology, this compound can be expected to react with indole to produce the corresponding 3,3'-((3-chloro-5-(trifluoromethoxy)phenyl)methanediyl)bis(1H-indole).

While specific biological evaluation data for the bis-indole derivative of this compound is not extensively documented in publicly available literature, the known biological significance of other BIMs suggests that this compound would be a valuable candidate for screening in various biological assays. nih.govnih.gov The presence of the chloro and trifluoromethoxy groups on the phenyl ring is anticipated to modulate the lipophilicity and electronic properties of the molecule, which could influence its biological activity.

Table 1: Postulated Synthesis of a Bis-Indole Derivative

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Indole | This compound | RuCl₃·3H₂O | 3,3'-((3-chloro-5-(trifluoromethoxy)phenyl)methanediyl)bis(1H-indole) |

Beyond bis-indole derivatives, this compound is a precursor for other significant nitrogen-containing heterocyclic systems, such as dihydropyrimidinones, through multicomponent reactions like the Biginelli reaction. wikipedia.org The Biginelli reaction is a one-pot synthesis involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea, typically under acidic conditions, to form dihydropyrimidinones. nih.govunair.ac.idias.ac.in These compounds are of interest in medicinal chemistry due to their potential as calcium channel blockers and antihypertensive agents. wikipedia.org

The reaction of this compound with ethyl acetoacetate (B1235776) and urea, catalyzed by a Lewis or Brønsted acid, would be expected to yield a 4-(3-chloro-5-(trifluoromethoxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester. The trifluoromethoxy and chloro substituents can influence the reaction yield and the biological properties of the final product.

Table 2: Representative Biginelli Reaction

| Aldehyde | β-Ketoester | Urea/Thiourea | Product |

| This compound | Ethyl acetoacetate | Urea | 4-(3-chloro-5-(trifluoromethoxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester |

Intermediate in the Formation of Advanced Organic Materials

The unique electronic properties imparted by the trifluoromethoxy and chloro groups make this compound a potential intermediate in the synthesis of advanced organic materials, such as those with nonlinear optical (NLO) properties. NLO materials are crucial for applications in photonics and optoelectronics. The synthesis of NLO chromophores often involves the reaction of an electron-donating group with an electron-accepting group, connected by a π-conjugated bridge. rsc.org Aldehydes are common precursors for creating these conjugated systems. For example, the Knoevenagel condensation of an aldehyde with a compound containing an active methylene (B1212753) group is a standard method for elongating π-systems and introducing donor-acceptor character.

While direct synthesis of NLO materials from this compound is not widely reported, its structural features are relevant. The trifluoromethoxy group is a strong electron-withdrawing group, which can enhance the acceptor properties of the aromatic ring. This suggests its potential use in creating push-pull systems necessary for NLO activity. For instance, it could be incorporated into chromophores where the benzaldehyde (B42025) moiety acts as a precursor to the acceptor part of the molecule. mdpi.com

Contribution to the Synthesis of Precursors for Medicinal Chemistry Programs

In medicinal chemistry, the introduction of fluorine-containing groups, such as the trifluoromethoxy group, is a well-established strategy to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. rsc.org this compound serves as a valuable intermediate for the synthesis of precursors for various medicinal chemistry programs, particularly in the development of kinase inhibitors. ed.ac.uk

Kinases are a critical class of enzymes, and their dysregulation is implicated in numerous diseases, including cancer. ed.ac.uk Many small-molecule kinase inhibitors feature substituted aromatic rings. For example, the synthesis of the kinase inhibitor Sorafenib involves a 4-chloro-3-(trifluoromethyl)phenyl isocyanate intermediate. ed.ac.ukacs.org The structural similarity suggests that this compound could be converted into a corresponding isocyanate or other reactive intermediates for incorporation into potential kinase inhibitor scaffolds.

The aldehyde group can be readily transformed into other functional groups, such as amines or carboxylic acids, which can then be used in coupling reactions to build more complex drug-like molecules. For instance, the aldehyde could undergo reductive amination to introduce a side chain that could interact with a biological target. While specific, publicly documented examples of its direct use in a clinical candidate's synthesis are limited, its role as a versatile precursor is evident from the numerous syntheses of bioactive molecules containing similar substitution patterns. thesciencein.org

Mechanistic Studies and Computational Investigations of Reactions Involving 3 Chloro 5 Trifluoromethoxy Benzaldehyde

Elucidation of Reaction Mechanisms and Intermediates

The reaction mechanisms involving 3-Chloro-5-(trifluoromethoxy)benzaldehyde are dictated by the electronic properties of its substituents. The chlorine atom and the trifluoromethoxy group are both electron-withdrawing, which significantly influences the reactivity of the aldehyde functional group and the aromatic ring.

The aldehyde group in this compound is highly electrophilic due to the cumulative electron-withdrawing effects of the chloro and trifluoromethoxy substituents. This enhanced electrophilicity makes it a prime target for nucleophilic attack. For instance, in condensation reactions, such as the synthesis of hydrazones, the reaction proceeds through the initial nucleophilic addition of a hydrazine (B178648) derivative to the carbonyl carbon. This is followed by dehydration to yield the corresponding hydrazone. The stability of the tetrahedral intermediate formed during the addition is influenced by the electron-deficient nature of the aromatic ring.

In reactions where the aromatic ring participates, the substitution pattern directs the regioselectivity of electrophilic aromatic substitution. However, due to the deactivating nature of the substituents, such reactions typically require harsh conditions. Conversely, the electron-poor nature of the benzene (B151609) ring makes it susceptible to nucleophilic aromatic substitution, particularly at the carbon atom bearing the chlorine atom, should a strong enough nucleophile and appropriate reaction conditions be employed.

While specific mechanistic studies for this compound are not extensively documented in publicly available literature, analogies can be drawn from similar substituted benzaldehydes. For example, studies on the reactions of other halogenated and trifluoromethyl-substituted benzaldehydes often point to the formation of key intermediates like hemiacetals, tetrahedral intermediates in nucleophilic additions, and Wheland intermediates in electrophilic aromatic substitutions.

Kinetic and Thermodynamic Profiling of Transformations

The kinetics of reactions involving this compound are significantly influenced by its substitution pattern. The electron-withdrawing nature of the chloro and trifluoromethoxy groups accelerates reactions that benefit from an electron-deficient carbonyl carbon. For example, in nucleophilic addition reactions, the rate of attack by a nucleophile is expected to be faster compared to unsubstituted benzaldehyde (B42025).

Thermodynamically, the stability of the products and intermediates is also governed by the electronic effects of the substituents. In addition-elimination reactions, the equilibrium may be shifted towards the product due to the stabilization of the transition state and the final product by the electron-withdrawing groups.

While specific kinetic and thermodynamic data for reactions of this compound are scarce in the literature, general principles of physical organic chemistry can be applied. The Hammett equation, for instance, can be used to predict the effect of the chloro and trifluoromethoxy substituents on reaction rates and equilibria. Both substituents have positive sigma (σ) values, indicating their electron-withdrawing nature, which would lead to an increase in the rate of reactions with a negative rho (ρ) value (i.e., reactions favored by electron-withdrawing groups).

Density Functional Theory (DFT) and Molecular Dynamics (MD) Simulations

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to investigate the electronic structure, reactivity, and reaction mechanisms of molecules like this compound. DFT calculations can be employed to determine key properties that govern its chemical behavior.

Molecular Geometry and Electronic Properties: DFT calculations can provide optimized molecular geometries, bond lengths, and bond angles. For this compound, these calculations would reveal the planarity of the benzene ring and the orientation of the aldehyde and trifluoromethoxy groups. The calculated electrostatic potential map would show the electron distribution, highlighting the electrophilic nature of the carbonyl carbon and the regions of positive and negative potential on the molecule.

Reaction Pathway and Transition State Analysis: DFT can be used to model reaction pathways, locate transition states, and calculate activation energies. For a given reaction, the energies of reactants, intermediates, transition states, and products can be computed to construct a detailed reaction energy profile. This allows for the theoretical elucidation of the most favorable reaction mechanism. For instance, in a nucleophilic addition reaction, DFT could be used to compare the energy barriers for different possible pathways, thus predicting the likely mechanism.

Spectroscopic Properties: Theoretical calculations of spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, can be compared with experimental data to confirm the structure of reaction products and intermediates.

While specific DFT or MD simulation studies on this compound are not widely reported, numerous studies on substituted benzaldehydes demonstrate the utility of these methods. biosynth.com For example, DFT studies on halogenated benzaldehydes have provided insights into their conformational preferences and the effect of substituents on their vibrational spectra. biosynth.com

Structure-Reactivity Relationship Analysis in Derivatization

The derivatization of this compound is a key area where structure-reactivity relationships are critical. The presence of three distinct functional handles—the aldehyde group, the chlorine atom, and the trifluoromethoxy group—allows for a variety of chemical transformations.

Aldehyde Group Transformations: The aldehyde group is the most reactive site for many transformations. It readily undergoes nucleophilic addition and addition-elimination reactions to form a wide range of derivatives, including:

Alcohols: Reduction of the aldehyde using agents like sodium borohydride (B1222165) yields the corresponding benzyl (B1604629) alcohol.

Imines and Hydrazones: Condensation with primary amines and hydrazines, respectively.

Cyanohydrins: Addition of cyanide.

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

The reactivity of the aldehyde is enhanced by the electron-withdrawing substituents, often leading to high yields and mild reaction conditions.

Aromatic Ring Substitution: While the benzene ring is deactivated towards electrophilic substitution, it can undergo nucleophilic aromatic substitution, primarily at the position of the chlorine atom, under forcing conditions or with very strong nucleophiles.

Influence of Substituents on Derivative Properties: The chloro and trifluoromethoxy groups not only influence the reactivity of the starting material but also impart specific properties to the resulting derivatives. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and lipophilicity, which is a desirable feature in medicinal chemistry.

Analytical and Spectroscopic Characterization of 3 Chloro 5 Trifluoromethoxy Benzaldehyde and Its Synthetic Products

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3-Chloro-5-(trifluoromethoxy)benzaldehyde, ¹H, ¹³C, and ¹⁹F NMR spectroscopy each provide unique and complementary information.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aldehydic proton and the aromatic protons. The aldehydic proton (CHO) typically appears as a singlet in the downfield region, generally between δ 9.5 and 10.5 ppm. The aromatic region will show signals for the three protons on the benzene (B151609) ring. Based on the substitution pattern, we would anticipate three signals in the aromatic region, likely appearing as multiplets or distinct singlets and doublets depending on the coupling constants. For comparison, the aldehydic proton of 3-(trifluoromethyl)benzaldehyde (B1294959) appears at δ 10.09 ppm (s, 1H), and the aromatic protons are observed at δ 8.16 (s, 1H), 8.09 (d, J = 7.6 Hz, 1H), and 7.90 (d, J = 7.8 Hz, 1H). rsc.orgchemicalbook.com The presence of the electron-withdrawing chloro and trifluoromethoxy groups would influence the precise chemical shifts of the aromatic protons in the target molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of δ 185-195 ppm. rsc.org The aromatic carbons will display signals between δ 120 and 160 ppm. The carbon attached to the trifluoromethoxy group will show a characteristic quartet due to coupling with the three fluorine atoms. For instance, in 4-(trifluoromethyl)benzaldehyde, the aldehydic carbon appears at δ 193.0 ppm, and the aromatic carbons are observed at various shifts, with the trifluoromethyl carbon showing a quartet. rsc.org In 3-(trifluoromethyl)benzaldehyde, the aldehydic carbon is at δ 190.9 ppm. rsc.org

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. The trifluoromethoxy group (OCF₃) in this compound will give rise to a singlet in the ¹⁹F NMR spectrum. The chemical shift of the OCF₃ group is sensitive to its electronic environment. For comparison, the ¹⁹F NMR signal for the CF₃ group in 3-(trifluoromethyl)benzaldehyde appears at approximately -63 ppm relative to CFCl₃. spectrabase.com The chemical shift for a trifluoromethoxy group is generally found in a different region than a trifluoromethyl group.

Table 1: Predicted and Comparative NMR Spectroscopic Data

| Nucleus | Functional Group | Predicted Chemical Shift (δ) ppm | Comparative Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference |

|---|---|---|---|---|---|---|

| ¹H | Aldehyde (-CHO) | 9.5 - 10.5 | 10.09 (for 3-(trifluoromethyl)benzaldehyde) | s | N/A | rsc.orgchemicalbook.com |

| ¹H | Aromatic (Ar-H) | 7.5 - 8.5 | 7.90-8.16 (for 3-(trifluoromethyl)benzaldehyde) | m | rsc.org | |

| ¹³C | Carbonyl (C=O) | 185 - 195 | 190.9 (for 3-(trifluoromethyl)benzaldehyde) | s | N/A | rsc.orgrsc.org |

| ¹³C | Aromatic (Ar-C) | 120 - 160 | 128.0-137.8 (for 3-chlorobenzaldehyde) | m | nih.gov | |

| ¹³C | Trifluoromethoxy (OCF₃) | 118 - 122 | 120.9 (q, J = 275.8 Hz for a related trifluoromethyl compound) | q | ~275 | rsc.org |

| ¹⁹F | Trifluoromethoxy (-OCF₃) | -58 to -62 | -63.72 (for trifluoro-toluene) | s | N/A |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by providing a very precise measurement of its mass-to-charge ratio (m/z). For this compound (C₈H₄ClF₃O₂), the calculated monoisotopic mass is 224.56 Da. biosynth.comsynquestlabs.com HRMS analysis would be expected to yield a molecular ion peak corresponding to this mass with a high degree of accuracy, typically within a few parts per million (ppm).

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (•CHO) or the loss of carbon monoxide (CO). The presence of chlorine and fluorine atoms would result in a characteristic isotopic pattern for the molecular ion and its fragments. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated and compared with experimental values to aid in identification. For the [M+H]⁺ adduct of 3-chloro-5-(trifluoromethyl)benzaldehyde, the predicted CCS is 133.2 Ų. uni.lu

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion/Adduct | Calculated m/z | Predicted CCS (Ų) | Reference |

|---|---|---|---|

| [M]⁺ | 207.98973 | 132.3 | uni.lu |

| [M+H]⁺ | 208.99756 | 133.2 | uni.lu |

| [M+Na]⁺ | 230.97950 | 144.7 | uni.lu |

| [M-H]⁻ | 206.98300 | 133.7 | uni.lu |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band corresponding to the C=O stretching of the aldehyde group is anticipated in the region of 1680-1715 cm⁻¹. docbrown.info The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aldehydic C-H stretching can be observed as two weak bands around 2720 and 2820 cm⁻¹. The C-O stretching of the trifluoromethoxy group and the C-Cl stretching will also give rise to characteristic absorptions in the fingerprint region (below 1500 cm⁻¹). For comparison, the IR spectrum of benzaldehyde (B42025) shows a prominent C=O stretch at approximately 1700 cm⁻¹. docbrown.inforesearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic aldehydes typically exhibit two main absorption bands. The strong absorption band, corresponding to the π → π* transition of the benzene ring conjugated with the carbonyl group, is usually observed in the range of 240-280 nm. researchgate.net A weaker band, resulting from the n → π* transition of the carbonyl group, appears at longer wavelengths, typically between 300 and 350 nm. For benzaldehyde in water, the π → π* transition is observed at 248 nm. researchgate.net The substitution on the aromatic ring with chloro and trifluoromethoxy groups is expected to cause a bathochromic (red) or hypsochromic (blue) shift in these absorption maxima.

Table 3: Characteristic IR and UV-Vis Absorption Data

| Spectroscopy | Functional Group/Transition | Expected Wavenumber (cm⁻¹)/Wavelength (nm) | Comparative Data | Reference |

|---|---|---|---|---|

| IR | Aldehyde C=O stretch | 1680 - 1715 | ~1700 cm⁻¹ for benzaldehyde | docbrown.inforesearchgate.net |

| IR | Aromatic C-H stretch | > 3000 | 3000 - 3080 cm⁻¹ for benzaldehyde | docbrown.info |

| IR | Aldehyde C-H stretch | ~2720 and ~2820 | 2650 - 2880 cm⁻¹ for benzaldehyde | docbrown.info |

| UV-Vis | π → π* | 240 - 280 nm | 248 nm for benzaldehyde | researchgate.net |

| UV-Vis | n → π* | 300 - 350 nm | 283 nm for benzaldehyde | researchgate.net |

Chromatographic Techniques for Purity and Isomeric Analysis (HPLC, GC-MS)

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acidic modifier (e.g., formic acid or phosphoric acid), would be suitable for its analysis. sielc.com The retention time and peak area can be used to quantify the purity of the compound. Isomeric impurities, if present, could potentially be separated and identified by optimizing the mobile phase composition and gradient.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile compounds. Given the boiling point of related compounds, this compound is likely amenable to GC-MS analysis. sigmaaldrich.com This technique is particularly useful for separating and identifying isomeric impurities that may be present from the synthesis. The gas chromatogram would provide information on the number of components in a sample, while the mass spectrum of each component would aid in its identification. For example, the GC-MS of 3-(trifluoromethyl)benzaldehyde shows a prominent molecular ion peak that is useful for its identification. nih.gov

Table 4: Typical Chromatographic Conditions for Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Application | Reference |

|---|---|---|---|---|---|

| HPLC | C18 reversed-phase | Acetonitrile/Water with acidic modifier | UV-Vis | Purity analysis | sielc.com |

| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometer | Isomeric analysis, impurity identification | nih.gov |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Table 5: Comparative Crystallographic Data from a Related Structure (3-chloro-5-fluorosalicylaldehyde)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | nih.gov |

| C-Cl Bond Length | 1.7334(16) Å | nih.gov |

| Intermolecular Interactions | C-H···O, C-H···F, π-stacking | nih.gov |

Emerging Research Frontiers and Future Prospects for 3 Chloro 5 Trifluoromethoxy Benzaldehyde

Sustainable Synthetic Strategies and Biocatalysis

The future synthesis of 3-Chloro-5-(trifluoromethoxy)benzaldehyde is expected to pivot towards more sustainable and environmentally benign methodologies, moving away from traditional processes that may involve harsh conditions or hazardous reagents.

Sustainable Chemical Synthesis: Future research will likely focus on greener oxidation methods to convert the corresponding benzyl (B1604629) alcohol to this compound. One promising approach is the use of catalyst systems such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) with a co-oxidant like sodium hypochlorite, which operates under mild conditions. chemicalbook.com Additionally, the development of methods for the direct trifluoromethoxylation of precursor molecules using visible-light photoredox catalysis represents a frontier for incorporating the -OCF3 group under milder, more sustainable conditions. mdpi.comnih.gov

Biocatalysis: The use of enzymes (biocatalysis) offers high selectivity and operates in aqueous environments under mild conditions, aligning with green chemistry principles. rsc.org Future prospects in this area include:

Carboxylic Acid Reductases (CARs): These enzymes can catalyze the reduction of the corresponding 3-chloro-5-(trifluoromethoxy)benzoic acid directly to the aldehyde, offering a highly specific and atom-economical route. mdpi.com

Halogenases and Other Enzymes: Engineered halogenase enzymes could be used for the site-specific chlorination of a trifluoromethoxy-substituted aromatic precursor. port.ac.uk Furthermore, research into enzymes like styrene (B11656) oxide isomerase (SOI) could enable the chemoenzymatic synthesis of related α-aryl aldehydes from readily available epoxides, which can then be used in subsequent enzymatic C-C bond-forming reactions. nih.gov

Aldolases: For transformations of the aldehyde, aldolase (B8822740) enzymes could be employed for stereoselective aldol (B89426) additions, creating complex chiral molecules in a single, efficient step. rsc.org

| Enzyme Class | Potential Application for this compound | Advantages |

| Carboxylic Acid Reductase (CAR) | Synthesis of the aldehyde from its corresponding carboxylic acid. mdpi.com | High selectivity, mild aqueous conditions, avoids over-reduction. |

| Halogenase | Site-specific chlorination of a (trifluoromethoxy)benzaldehyde precursor. port.ac.uk | High regioselectivity, reduced use of hazardous chemical chlorinating agents. |

| Styrene Oxide Isomerase (SOI) | In situ generation of related α-aryl aldehydes from epoxides for cascade reactions. nih.gov | Enables use of unstable aldehyde intermediates in multi-enzyme cascades. |

| Aldolase | Asymmetric C-C bond formation using the aldehyde as a substrate to produce chiral alcohols. rsc.org | Creation of stereocenters with high enantioselectivity. |

Flow Chemistry Applications in its Synthesis and Transformations

Flow chemistry, where reactions are run in continuous-flow reactors, offers significant advantages in safety, efficiency, and scalability over traditional batch processing. rsc.org This technology is particularly well-suited for the synthesis and transformation of functionalized aldehydes.

For the synthesis of this compound, flow chemistry can provide precise control over reaction parameters. For example, the oxidation of a benzyl alcohol precursor, often an exothermic reaction, can be managed safely with superior heat transfer in a microreactor, leading to higher yields and fewer byproducts. beilstein-journals.org A study on the Swern oxidation of benzyl alcohol demonstrated a significant yield improvement from 49% in batch to 91% in a flow protocol. beilstein-journals.org

Transformations involving the aldehyde group, such as aldol reactions, are also highly amenable to flow processing. The strict temperature control possible in flow reactors is vital for selectivity and minimizing self-condensation, especially with reactive benzaldehydes. beilstein-journals.org Furthermore, hazardous reagents can be generated and consumed in situ, enhancing safety. The selective reduction of a corresponding ester to the aldehyde using reagents like diisobutylaluminum hydride (DIBAL-H) has been successfully demonstrated in flow systems, preventing over-reduction to the alcohol. researchgate.net

| Reaction Type | Advantage of Flow Chemistry Application | Example from Analogous Systems |

| Oxidation (Alcohol to Aldehyde) | Enhanced safety for exothermic reactions, improved yield and selectivity due to precise temperature control. beilstein-journals.org | Swern oxidation of benzyl alcohol yield increased from 49% (batch) to 91% (flow). beilstein-journals.org |

| Aldol Condensation | Strict temperature control minimizes side reactions; improved mixing enhances efficiency. beilstein-journals.org | Aldol reaction of 4-bromobenzaldehyde (B125591) reached 100% conversion in 20 minutes (flow) versus 24 hours (batch). beilstein-journals.org |

| Ester Reduction to Aldehyde | Precise control of stoichiometry and residence time prevents over-reduction to the alcohol. researchgate.net | DIBAL-H mediated reduction of esters to aldehydes has been widely reported in continuous-flow synthesis. researchgate.net |

| Grignard Reactions | Allows for safe handling of highly exothermic Grignard reagent formation at higher temperatures than in batch. rsc.org | Direct preparation of Grignard reagents at 40 °C in a packed-bed flow reactor. rsc.org |

Development of Novel Catalytic Systems for Enhanced Reactivity

Future research will undoubtedly focus on discovering and optimizing novel catalytic systems to selectively activate and transform this compound. The presence of multiple reactive sites—the aldehyde, the C-Cl bond, and the aromatic ring—offers a rich platform for catalytic innovation.

Cross-Coupling Reactions: The C-Cl bond is typically less reactive than corresponding C-Br or C-I bonds. A key frontier is the development of highly active catalysts (e.g., based on Palladium or Nickel) that can efficiently activate this bond for Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling reactions, enabling the construction of complex molecular architectures.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. nih.gov Future work could explore photocatalytic systems for the functionalization of the C-Cl bond or for novel reactions involving the aldehyde group. For instance, thianthrene-based photocatalysis has been used for trifluoromethylation/cyclization cascades, a strategy that could be adapted for derivatives of this compound. acs.org

Asymmetric Catalysis: Developing chiral catalysts for the enantioselective transformation of the aldehyde group is a significant area of interest. This would allow for the synthesis of valuable, optically active derivatives for applications in pharmaceuticals and materials science.

C-F Bond Functionalization: While not present in the starting molecule, derivatives could be synthesized where C-F bond functionalization becomes relevant. Recent studies have shown anionic activation of aromatic trifluoromethyl groups for synthesizing fluorinated heterocycles, and this could be a future direction for complex derivatives. acs.org

Exploration of Structure-Function Relationships in its Derivatives

The trifluoromethoxy (-OCF3) group imparts unique physicochemical properties that are highly advantageous in medicinal chemistry and materials science. nih.gov It is strongly electron-withdrawing and is one of the most lipophilic substituents, which can enhance membrane permeability and metabolic stability of a molecule. mdpi.comnih.gov Unlike a planar methoxy (B1213986) group, the -OCF3 group typically adopts a conformation orthogonal to the plane of the aromatic ring, which can profoundly influence molecular shape and interactions with biological targets or material matrices. nih.govnih.gov

Future research will focus on a systematic exploration of the structure-function relationships of derivatives made from this compound. This involves creating a library of new compounds by modifying the aldehyde (e.g., into alcohols, amines, imines, or acids) and the chloro-substituent (e.g., via cross-coupling). By evaluating how these structural modifications affect properties such as biological activity, polymer characteristics, or electronic behavior, researchers can develop a deeper understanding of how to tailor molecules for specific functions. This data-driven approach is crucial for designing next-generation pharmaceuticals and advanced materials.

| Property Conferred by -OCF3 Group | Implication for Structure-Function Relationship Studies |

| High Lipophilicity (π ≈ +1.04) mdpi.com | Can improve a drug candidate's ability to cross cell membranes, potentially enhancing bioavailability. nih.gov |

| Strong Electron-Withdrawing Nature | Modifies the electronics of the aromatic ring, affecting reactivity and potential p-p stacking interactions. nih.gov |

| Enhanced Metabolic Stability | The C-F bonds are highly stable, making the -OCF3 group resistant to metabolic degradation, which can increase a drug's half-life. mdpi.com |

| Unique Orthogonal Conformation | Influences the overall 3D shape of the molecule, which can lead to unique binding interactions with protein targets or affect crystal packing in materials. nih.gov |

Integration into Materials Science and Nanotechnology Applications

The unique combination of halogen and trifluoromethoxy substituents makes this compound a promising monomer for the synthesis of advanced polymers and nanomaterials. Fluorinated polymers are well-known for their exceptional properties, including high thermal and chemical stability, low surface energy, and unique optical and electrical characteristics. researchgate.netnih.gov

Microporous Organic Polymers (MOPs): Functionalized benzaldehydes can be used to create hyper-cross-linked networks. For example, fluorinated benzaldehydes have been used to synthesize microporous polyaminals for selective CO2 capture. datapdf.com The title compound could be used to create novel MOPs with tailored pore sizes and surface properties for applications in gas storage, separation, and catalysis.

High-Performance Polymers: The compound can serve as a monomer or a precursor to a monomer for creating novel fluorinated polyarylethers, polyimides, or other high-performance polymers. pageplace.de The presence of both chlorine and trifluoromethoxy groups could impart a combination of flame retardancy, chemical resistance, and low dielectric constant, making them suitable for advanced electronics and aerospace applications.

Functional Surfaces and Nanomaterials: The low surface energy associated with fluorinated compounds can be exploited to create hydrophobic and oleophobic coatings. researchgate.net Polymers derived from this compound could be used to modify surfaces for anti-fouling or self-cleaning applications. In nanotechnology, it could be integrated into the synthesis of functional nanoparticles or as a component in molecularly-imprinted polymers for sensor applications.

常见问题

Q. What are the optimized synthetic routes for 3-chloro-5-(trifluoromethoxy)benzaldehyde, and how do reaction conditions influence yield?

The synthesis of this compound typically involves electrophilic aromatic substitution (EAS) or cross-coupling reactions. For example:

- EAS Approach : Sequential introduction of chloro and trifluoromethoxy groups onto benzaldehyde derivatives using reagents like Cl2/FeCl3 for chlorination and trifluoromethylating agents (e.g., CF3OTf) under controlled temperatures (0–25°C) .

- Cross-Coupling : Palladium-catalyzed coupling of pre-functionalized aryl halides with trifluoromethoxy precursors (e.g., Cu-mediated trifluoromethoxylation) .

Key Factors : Temperature, catalyst loading (e.g., 2–5 mol% Pd), and solvent polarity (e.g., DMF vs. THF) critically affect regioselectivity and yield (reported 45–75%) .

Q. What analytical methods are recommended for characterizing this compound?

- NMR Spectroscopy : <sup>1</sup>H and <sup>19</sup>F NMR confirm substituent positions. The aldehyde proton appears as a singlet near δ 10.1 ppm, while CF3O groups show distinct <sup>19</sup>F signals at δ −58 to −62 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (208.57 g/mol) and isotopic patterns (Cl/F contributions) .

- X-ray Crystallography : Resolves spatial arrangement of substituents, though crystal growth is challenging due to the compound’s volatility .

Q. How should researchers handle and store this compound safely?

Q. What are the common side reactions during functionalization of this compound?

- Aldhyde Oxidation : Unintended oxidation to carboxylic acids under basic or oxidative conditions (e.g., KMnO4) .

- Nucleophilic Substitution : Chlorine displacement by strong nucleophiles (e.g., amines, alkoxides) at elevated temperatures, altering regiochemistry .

Mitigation : Use mild reducing agents (e.g., NaBH4) for aldehyde preservation and low-temperature conditions for substitutions .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence electronic and steric properties in catalysis?

The -OCF3 group is strongly electron-withdrawing (σpara = 0.35), polarizing the benzene ring and enhancing electrophilicity at the aldehyde position. This facilitates nucleophilic additions (e.g., Grignard reactions) but may sterically hinder bulkier reagents . Computational studies (DFT) suggest a 15–20% increase in activation energy for ortho-substituted reactions compared to meta .

Q. What strategies address conflicting reactivity data in cross-coupling reactions involving this compound?

Discrepancies in Suzuki-Miyaura coupling yields (e.g., 30% vs. 65%) often stem from:

- Pd Catalyst Selection : Bulky ligands (e.g., SPhos) improve stability but reduce turnover in electron-deficient systems .

- Solvent Effects : Polar aprotic solvents (DMSO) enhance solubility but may deactivate catalysts. Mixed solvent systems (THF/H2O) optimize efficiency .

Recommendation : Screen catalysts (Pd(OAc)2, XPhos) and solvents systematically, monitoring via LC-MS .

Q. How can regioselectivity be controlled in derivatization reactions?

- Directed Ortho-Metalation : Use directing groups (e.g., -CHO) to install substituents at specific positions. For example, LiTMP-mediated lithiation at the 4-position .

- Protection/Deprotection : Temporarily protect the aldehyde (e.g., as an acetal) to direct reactions to the chloro or trifluoromethoxy sites .

Q. What role does this compound play in medicinal chemistry workflows?

- Pharmacophore Development : The aldehyde and -OCF3 groups serve as hydrogen bond acceptors, enhancing binding to protease targets (e.g., SARS-CoV-2 M<sup>pro</sup>) .

- Prodrug Synthesis : Aldehyde conjugation with amines forms Schiff base prodrugs, improving bioavailability in preclinical models .

Q. Are there computational models predicting reactivity or spectroscopic properties?

Q. What are the key challenges in scaling up synthesis for preclinical studies?

- Purification : Column chromatography struggles with volatile byproducts; switch to recrystallization (hexane/EtOAc) or distillation .

- Cost of Trifluoromethoxylation : Use cheaper reagents (e.g., AgOCF3 vs. Cu) and optimize catalyst recovery (>90% Pd recycling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。